N-Ethylbenzisoxazolium tetrafluoroborate
Overview
Description
N-Ethylbenzisoxazolium tetrafluoroborate is a chemical compound with the molecular formula C₉H₁₀NO·BF₄ and a molecular weight of 234.99 g/mol. It is known for its applications in organic synthesis, particularly in peptide coupling reactions. This compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Ethylbenzisoxazolium tetrafluoroborate can be synthesized through the reaction of N-ethylbenzisoxazole with tetrafluoroboric acid. The reaction typically involves heating the starting materials in an appropriate solvent, such as acetonitrile, under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: N-Ethylbenzisoxazolium tetrafluoroborate undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted benzisoxazolium derivatives.
Scientific Research Applications
N-Ethylbenzisoxazolium tetrafluoroborate is widely used in scientific research due to its versatility and reactivity. Its applications include:
Chemistry: Used as a reagent in peptide coupling reactions to form phenolic active esters.
Biology: Employed in the synthesis of bioactive molecules and probes for biological studies.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which N-Ethylbenzisoxazolium tetrafluoroborate exerts its effects involves the ring-opening of the isoxazole group to form a phenolic active ester. This reaction is facilitated by the presence of nucleophiles, which attack the electrophilic center of the isoxazole ring, leading to the formation of the desired product.
Molecular Targets and Pathways Involved: The compound interacts with various molecular targets, including enzymes and receptors, to modulate biological processes. The specific pathways involved depend on the context of its application, such as in peptide coupling or drug synthesis.
Comparison with Similar Compounds
N-Ethylbenzisoxazolium tetrafluoroborate is unique in its reactivity and stability compared to other similar compounds. Some similar compounds include:
2-Ethyl-1,2-benzisoxazolium tetrafluoroborate: Similar reactivity but different substitution pattern.
N-Methylbenzisoxazolium tetrafluoroborate: Similar structure but different alkyl group, leading to variations in reactivity and applications.
Would you like to know more about any specific aspect of this compound?
Properties
IUPAC Name |
2-ethyl-1,2-benzoxazol-2-ium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10NO.BF4/c1-2-10-7-8-5-3-4-6-9(8)11-10;2-1(3,4)5/h3-7H,2H2,1H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZKECHXPFSOMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+]1=CC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196728 | |
Record name | 2-Ethyl-1,2-benzisoxazole tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4611-62-5 | |
Record name | 1,2-Benzisoxazolium, 2-ethyl-, tetrafluoroborate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4611-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-1,2-benzisoxazole tetrafluoroborate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004611625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethyl-1,2-benzisoxazole tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-1,2-benzisoxazole tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of N-Ethylbenzisoxazolium Tetrafluoroborate in scientific research?
A1: this compound is primarily recognized as a peptide-coupling reagent. [] This means it facilitates the formation of peptide bonds between amino acids, a fundamental process in peptide synthesis. []
Q2: How does this compound interact with nucleophiles?
A2: this compound reacts with a wide array of nucleophiles, resulting in the formation of o-hydroxy-N-ethylbenzamido derivatives. [] This reactivity makes it a versatile tool in various chemical transformations.
Q3: What are the key structural characteristics of this compound?
A3: * Molecular Formula: C9H10BF4NO []* Molecular Weight: 234.99 g/mol []* Melting Point: 109.5–110.2 °C []
Q4: Are there any known stability concerns regarding this compound?
A4: Yes, this compound exhibits limited stability in aqueous acidic environments, particularly above a pH of 4. [] Furthermore, while not classified as hygroscopic, prolonged exposure to humidity can lead to glass etching. [] Therefore, storage in a dry environment and protection from light are recommended. []
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